molecular formula C13H12N2O2 B12437897 Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate

Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate

Cat. No.: B12437897
M. Wt: 228.25 g/mol
InChI Key: PLQYTGOWSFVYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate is a heterocyclic compound that belongs to the class of pyrazoloindoles. This compound is characterized by a fused ring system consisting of a pyrazole ring and an indole ring, with an ethyl ester functional group at the 2-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with hydrazine derivatives, followed by cyclization and esterification. For instance, the Fischer indole synthesis can be employed, where an indole precursor reacts with phenylhydrazine in the presence of an acid catalyst to form the pyrazoloindole core .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-10-7-9-5-3-4-6-12(9)15(10)14-11/h3-6,8H,2,7H2,1H3

InChI Key

PLQYTGOWSFVYTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=C1)CC3=CC=CC=C32

Origin of Product

United States

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